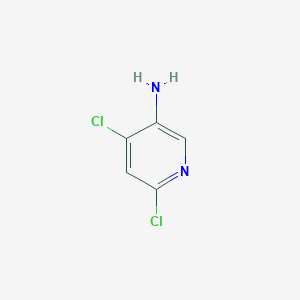

4,6-Dichloropyridin-3-amine

描述

Overview of Pyridine (B92270) Derivatives in Chemical Sciences

Pyridine and its derivatives represent a critical class of heterocyclic compounds that are extensively studied across organic chemistry, pharmacology, and the life sciences. ontosight.ai Structurally related to benzene, pyridine is a six-membered heteroaromatic ring containing five carbon atoms and one nitrogen atom, with the chemical formula C₅H₅N. nih.govglobalresearchonline.net This nitrogen atom significantly influences the ring's chemical properties, making it electron-deficient and generally more prone to nucleophilic substitution, typically at the C-2 and C-4 positions, rather than electrophilic substitution. nih.gov

The pyridine scaffold is a ubiquitous feature in many naturally occurring compounds, including alkaloids like nicotine (B1678760) and essential vitamins such as niacin and pyridoxine. nih.gov Beyond their natural prevalence, pyridine derivatives have found diverse applications in various scientific and industrial fields. They are utilized as ligands in organometallic chemistry, in asymmetric catalysis, and as functional nanomaterials. nih.gov In the realm of medicinal chemistry, the pyridine nucleus is one of the most extensively applied scaffolds for drug design and synthesis, owing in part to its ability to improve water solubility in pharmaceutically active molecules. nih.govnih.gov The broad-spectrum therapeutic potential of pyridine derivatives is vast, with research exploring their applications as antifungal, antibacterial, antiviral, and anticancer agents, among others. nih.gov

Significance of Halogenated Pyridine Systems in Research

Halogenated pyridines, which feature one or more halogen atoms attached to the pyridine ring, are of particular importance in synthetic organic chemistry. eurekalert.org The introduction of a carbon-halogen (C-Hal) bond is a vital transformation as it provides a reactive handle for a multitude of subsequent bond-forming reactions. chemrxiv.orgnih.gov This makes halopyridines crucial intermediates for diversifying chemical structures, which is a key activity in structure-activity relationship (SAR) studies for drug and agrochemical development. chemrxiv.orgnih.gov

Despite their utility, the synthesis of halopyridines can be challenging. Direct electrophilic aromatic substitution (EAS) on the electron-deficient pyridine ring is an electronically mismatched process that often requires harsh conditions, such as high temperatures and the use of strong acids, and can result in mixtures of isomers. chemrxiv.orgnih.govnih.gov To overcome these synthetic hurdles, researchers have developed alternative strategies. One such approach involves a ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates, which allows for highly regioselective halogenation under milder conditions. chemrxiv.orgnih.gov Perhalopyridines, such as pentachloropyridine, also serve as important starting materials for creating highly substituted pyridine derivatives that are difficult to synthesize directly from pyridine. eurekalert.org These halogenated systems are valuable building blocks for constructing other complex heterocyclic and macrocyclic compounds. eurekalert.org

Current Research Landscape Pertaining to 4,6-Dichloropyridin-3-amine

This compound is a specific halogenated pyridine derivative that serves as a versatile intermediate in chemical synthesis. chemimpex.com Its unique chlorinated pyridine structure makes it a valuable building block for developing biologically active molecules. chemimpex.com The compound is recognized for its role in the synthesis of pharmaceuticals and agrochemicals, such as herbicides and pesticides. chemimpex.com

Table 1: Chemical Identity of this compound

| Property | Value |

|---|---|

| CAS Number | 7321-93-9 chemimpex.comchemscene.comchemicalbook.comamerigoscientific.comfdc-chemical.com |

| Molecular Formula | C₅H₄Cl₂N₂ chemimpex.comchemscene.comchemicalbook.comamerigoscientific.comfdc-chemical.com |

| Molecular Weight | 163.01 g/mol chemimpex.comchemscene.com |

| Synonyms | 5-Amino-2,4-dichloropyridine chemimpex.comamerigoscientific.com |

In the context of pharmaceutical development, research has explored the use of molecules derived from dichloropyridine structures. For instance, a study focused on derivatives of 2-amino-N-(2,6-dichloropyridin-3-yl)acetamide as potential inhibitors of the hepatitis B virus (HBV) capsid assembly. nih.gov This research highlighted that such compounds could block the crucial process of viral capsid formation. nih.gov Furthermore, a patent describes the synthesis of this compound as a step in creating compounds useful for treating conditions associated with excessive transforming growth factor-beta (TGFβ) activity. google.com Specifically, the synthesis involved the treatment of tert-butyl N-(4,6-dichloro-3-pyridyl)carbamate with trifluoroacetic acid. google.com

The reactivity and stability of this compound allow for its efficient incorporation into complex chemical reactions, making it a compound of interest for researchers aiming to develop novel products in various sectors. chemimpex.com Its application in the synthesis of diverse heterocyclic compounds further underscores its importance in the chemical industry. chemimpex.com

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Topological Polar Surface Area (TPSA) | 38.91 Ų | chemscene.com |

| LogP | 1.9706 | chemscene.com |

| Hydrogen Bond Acceptors | 2 | chemscene.com |

| Hydrogen Bond Donors | 1 | chemscene.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4,6-dichloropyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Cl2N2/c6-3-1-5(7)9-2-4(3)8/h1-2H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBGVTWONYOCYGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Cl)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70344286 | |

| Record name | 4,6-dichloropyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70344286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7321-93-9 | |

| Record name | 4,6-dichloropyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70344286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-dichloropyridin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 4,6 Dichloropyridin 3 Amine

Established Synthetic Routes for 4,6-Dichloropyridin-3-amine

The synthesis of this compound can be approached through several pathways, primarily involving the chlorination of a suitable aminopyridine precursor or the nitration and subsequent reduction of a dichloropyridine derivative.

Conventional Laboratory Synthesis Approaches

A plausible and conventional laboratory synthesis of this compound starts from 3-aminopyridine (B143674). This approach involves the direct chlorination of the pyridine (B92270) ring. The amino group in 3-aminopyridine is an activating group and directs electrophilic substitution to the ortho and para positions (positions 2, 4, and 6). To achieve the desired 4,6-dichloro substitution, careful control of the reaction conditions is necessary.

A general two-step chlorination process can be envisioned:

Monochlorination of 3-Aminopyridine : The first chlorination of 3-aminopyridine is expected to yield a mixture of monochlorinated products.

Dichlorination : Further chlorination of the monochlorinated intermediate would lead to the desired this compound. A related patent describes the chlorination of 3-aminopyridine with chlorine gas in the presence of a catalyst to produce 2-chloro-3-aminopyridine, highlighting the feasibility of direct chlorination. google.com

Another conventional route involves the synthesis of an isomer, 4-amino-2,6-dichloropyridine (B16260), which proceeds via the following steps:

Oxidation of 2,6-dichloropyridine : The starting material, 2,6-dichloropyridine, is first oxidized to its N-oxide derivative. dntb.gov.ua

Nitration : The resulting pyridine N-oxide is then subjected to nitration. dntb.gov.ua

Reduction : Finally, the nitro group is reduced to an amino group to yield 4-amino-2,6-dichloropyridine. dntb.gov.ua

A similar strategy could theoretically be adapted for the synthesis of this compound, likely starting from a different dichloropyridine isomer and involving a nitration step followed by reduction. The reduction of nitro groups to amines is a standard transformation, often accomplished using metals like iron, tin, or zinc in the presence of an acid, or through catalytic hydrogenation. masterorganicchemistry.com

Advanced Synthetic Strategies

While specific advanced synthetic strategies for this compound are not extensively documented in the readily available literature, modern synthetic methods such as catalytic cyclization or reflux methods could potentially be applied. For instance, catalytic methods could offer improved regioselectivity and yield under milder reaction conditions. Reflux methods are often employed in conventional synthesis to drive reactions to completion, particularly in steps like chlorination or nitration where elevated temperatures may be required.

Regioselectivity in Synthesis and Functionalization

The control of regioselectivity is a critical aspect of the synthesis of polysubstituted pyridines like this compound.

Control of Substitution Patterns on the Pyridine Ring

In the synthesis starting from 3-aminopyridine, the directing effect of the amino group is paramount. As an ortho-, para-director, it activates positions 2, 4, and 6 for electrophilic attack. To achieve the specific 4,6-disubstitution pattern, several factors can be manipulated:

Steric Hindrance : The steric bulk of the chlorinating agent and the reaction conditions can influence the position of chlorination.

Protecting Groups : The amino group can be temporarily protected to modulate its directing effect and reactivity. For instance, converting the amine to an amide can make it less activating, which can be beneficial for controlling the extent of chlorination. masterorganicchemistry.com

Catalyst Choice : In catalytic reactions, the nature of the catalyst can play a significant role in determining the regiochemical outcome.

In syntheses involving nitration of a dichloropyridine, the existing chlorine atoms will influence the position of the incoming nitro group. The combined electronic and steric effects of the chloro substituents will direct the nitration. For example, in the synthesis of 4-amino-2,6-dichloro-3-nitropyridine, the nitration of 4-amino-2,6-dichloropyridine occurs at the 3-position. researchgate.net

Influence of Reaction Conditions on Product Distribution

The distribution of products in the synthesis of this compound is highly dependent on the reaction conditions.

| Reaction Step | Condition | Influence on Product Distribution |

| Chlorination | Temperature | Higher temperatures can lead to over-chlorination and the formation of undesired isomers. google.com |

| Catalyst | The choice of catalyst (e.g., iron, nickel, or copper chlorides) can affect the rate and selectivity of the chlorination. google.com | |

| Solvent | The polarity and nature of the solvent can influence the solubility of reactants and intermediates, thereby affecting reaction rates and product ratios. | |

| Nitration | Nitrating Agent | The strength and composition of the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) are crucial for controlling the nitration process. |

| Temperature | Careful temperature control is essential to prevent multiple nitrations and side reactions. | |

| Reduction | Reducing Agent | The choice of reducing agent can determine the chemoselectivity of the reduction, especially if other reducible functional groups are present. |

Mechanistic Investigations of Key Synthetic Transformations

The key synthetic transformations in the preparation of this compound are electrophilic aromatic substitution (chlorination and nitration) and the reduction of a nitro group.

The mechanism of electrophilic chlorination of an aminopyridine involves the attack of an electrophilic chlorine species on the electron-rich pyridine ring. The amino group, being an activating group, donates electron density to the ring, facilitating the attack. The reaction proceeds through a positively charged intermediate (a sigma complex or arenium ion), which then loses a proton to restore aromaticity.

The nitration of a dichloropyridine follows a similar electrophilic aromatic substitution mechanism. The nitronium ion (NO₂⁺), generated from nitric acid and a strong acid like sulfuric acid, acts as the electrophile. The chlorine atoms on the pyridine ring are deactivating and ortho-, para-directing, but their deactivating effect is overcome by the strong reaction conditions.

The reduction of the nitro group to an amine can proceed through different mechanisms depending on the reducing agent. With metal catalysts and hydrogen gas (catalytic hydrogenation), the nitro group is reduced on the surface of the catalyst. When using metals like iron or tin in acidic conditions, the mechanism involves a series of single electron transfers from the metal to the nitro group, with protonation steps leading to the final amino group.

Understanding these mechanisms is crucial for optimizing reaction conditions to favor the formation of the desired this compound product with high yield and purity.

Nucleophilic Aromatic Substitution Reactions

The pyridine ring is inherently electron-deficient, a characteristic that is further amplified by the presence of two electron-withdrawing chlorine atoms. This electronic nature makes the this compound scaffold amenable to nucleophilic aromatic substitution (SNAr) reactions. galchimia.comyoutube.com In these reactions, a nucleophile attacks the electron-deficient carbon atom bearing a leaving group (in this case, a chloride ion), proceeding through a negatively charged intermediate known as a Meisenheimer complex. researchgate.netyoutube.com The stability of this intermediate is crucial for the reaction to proceed, and it is enhanced by the electron-withdrawing substituents on the ring. youtube.comnih.gov

The reactivity of halopyridines in SNAr reactions is influenced by the nature of the leaving group; however, unlike in aliphatic substitution, fluoride (B91410) is often the best leaving group due to the high electronegativity which polarizes the C-F bond, facilitating the initial nucleophilic attack, which is the rate-determining step. youtube.comrsc.org While specific kinetic data for this compound is not widely published, the general principles of SNAr on dichloropyridines suggest that substitution can occur at either the 4- or 6-position. The outcome is often dependent on the reaction conditions and the nature of the incoming nucleophile. For instance, reactions with various nucleophiles like amines can lead to the displacement of one or both chlorine atoms. youtube.comsavemyexams.com

| Nucleophile | Reaction Conditions | Product | Reference |

| Ammonia/Amines | Heating | Mono- or di-substituted aminopyridines | youtube.comsavemyexams.com |

| Glutathione | Catalyzed by Glutathione S-Transferase 1 | Glutathione conjugate | researchgate.net |

| Piperidine | Methanol | Piperidinyl-substituted pyridinium | rsc.org |

This table presents generalized examples of nucleophilic aromatic substitution on chloropyridine scaffolds.

Palladium-Catalyzed Aminations on Dichloropyridines

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become a cornerstone for the formation of carbon-nitrogen (C-N) bonds. wikipedia.orgorganic-chemistry.org This methodology is highly effective for the synthesis of aryl amines from aryl halides and offers a powerful alternative to traditional methods like nucleophilic aromatic substitution, often proceeding under milder conditions with greater functional group tolerance. wikipedia.org

The synthesis of substituted aminopyridines from dichloropyridines is a key application of this reaction. For instance, the Buchwald-Hartwig amination of 2,4-dichloropyridine (B17371) has been shown to be highly regioselective. researchgate.netresearchgate.net By carefully selecting the catalyst, ligand, and reaction conditions, it is possible to selectively introduce an amine group at the C-2 position, leaving the C-4 chlorine atom intact for further functionalization. researchgate.netresearchgate.net This high degree of control is synthetically valuable. The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst. wikipedia.org

Key components of a typical Buchwald-Hartwig amination reaction are:

Palladium Precatalyst: Sources of Pd(0) such as Pd(OAc)₂ or Pd₂(dba)₃.

Ligand: Bulky, electron-rich phosphine (B1218219) ligands are crucial. Early generations used ligands like DPPF and BINAP, while later generations employ more sterically hindered ligands for higher reactivity. wikipedia.org

Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is required to deprotonate the amine in the catalytic cycle.

Solvent: Anhydrous, aprotic solvents like toluene (B28343) or dioxane are commonly used.

| Dichloropyridine Substrate | Amine | Catalyst System (Pd Source / Ligand) | Base | Product | Reference |

| 2,4-Dichloropyridine | Anilines | Pd(OAc)₂ / Ligand | NaOtBu | 4-Chloro-N-phenylpyridin-2-amine | researchgate.netresearchgate.net |

| 2,4-Dichloropyrimidine | Various amines | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | 4-Amino-2-chloro-6-arylpyrimidine | acs.org |

This table illustrates the application of palladium-catalyzed amination on related dihalopyridine and dihalopyrimidine systems to demonstrate the methodology's utility.

Derivatization Reactions of the Amine Functionality

The amine group in this compound is a versatile functional handle that can undergo a wide range of chemical transformations. As a primary amine, it possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic. chemguide.co.uk This allows it to react with various electrophiles to form a diverse array of derivatives. The reactivity of the amino group can, however, be influenced by the electronic effects of the dichlorinated pyridine ring.

Common derivatization reactions include:

Acylation: Reaction with acyl chlorides or acid anhydrides in the presence of a base yields the corresponding amides. This is a common strategy for protecting the amine group or for introducing new structural motifs.

Alkylation: The amine can act as a nucleophile and react with alkyl halides. libretexts.org However, this reaction can be difficult to control, often leading to a mixture of mono-, di-, and even tri-alkylated products (forming a quaternary ammonium (B1175870) salt). savemyexams.comlibretexts.org

Boc Protection: For synthetic purposes, the amine can be protected, for example, by reacting it with Di-tert-butyl dicarbonate (B1257347) (Boc₂O) to form a tert-butoxycarbonyl (Boc) protected amine. This is a standard procedure in multi-step synthesis to prevent the amine from participating in unwanted side reactions. google.com

These reactions highlight the synthetic utility of the amine functionality, enabling the extension of the molecular framework from the 3-position of the pyridine ring.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ijarsct.co.in In the context of synthesizing pyridine derivatives like this compound, several green strategies are being explored to improve sustainability. nih.gov

Traditional methods for pyridine synthesis often rely on harsh conditions, toxic reagents, and volatile organic solvents, which carry significant environmental and health concerns. ijarsct.co.inbenthamscience.com Modern approaches seek to mitigate these issues:

Alternative Solvents: The use of environmentally benign solvents such as water or ionic liquids is a key focus. benthamscience.com Ionic liquids, with their low vapor pressure and recyclability, can serve as both solvent and catalyst, improving reaction efficiency and simplifying product isolation. benthamscience.com

Catalysis: The development of novel catalysts is central to green synthesis. This includes biocatalysts, which operate under mild conditions, and heterogeneous catalysts that can be easily separated from the reaction mixture and recycled. ijarsct.co.inacs.org For example, iron-catalyzed cyclization reactions have been developed for the synthesis of substituted pyridines in the absence of additives. rsc.org

Energy Efficiency: Microwave-assisted synthesis has emerged as a valuable tool, often leading to dramatically reduced reaction times, increased yields, and purer products compared to conventional heating methods. ijarsct.co.innih.gov

Atom Economy: One-pot, multicomponent reactions are being designed to synthesize complex pyridine structures from simple starting materials in a single step. nih.govacs.org This approach maximizes the incorporation of starting materials into the final product, minimizing waste.

While specific green synthesis routes for this compound are not extensively documented, the application of these general principles—such as using recyclable catalysts for amination steps or employing microwave irradiation to drive substitution reactions—represents a promising avenue for the sustainable production of this and related compounds. rsc.org

Advanced Spectroscopic Characterization and Computational Studies

Vibrational Spectroscopy Analysis

A vibrational analysis of 4,6-Dichloropyridin-3-amine would involve identifying the frequencies at which the molecule's bonds vibrate when exposed to infrared or Raman laser light. This provides a molecular fingerprint.

Fourier Transform Infrared (FT-IR) SpectroscopyTo describe the FT-IR spectrum, experimental data would be necessary to identify characteristic absorption bands. Key vibrational modes would include:

N-H stretching: Typically observed in the 3300-3500 cm⁻¹ region for primary amines.

C-Cl stretching: Expected in the fingerprint region, generally below 800 cm⁻¹.

Aromatic C-H and C=C/C=N stretching: Vibrations associated with the pyridine (B92270) ring structure.

Currently, no published FT-IR spectrum specifically for this compound is available.

Fourier Transform Raman (FT-Raman) SpectroscopyFT-Raman spectroscopy provides complementary information to FT-IR. An analysis would focus on:

Symmetric vibrations and bonds involving non-polar groups, which often give strong Raman signals.

Vibrations of the pyridine ring and C-Cl bonds.

No experimental FT-Raman data for this specific compound could be located.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the magnetic environments of atomic nuclei, such as hydrogen (¹H) and carbon (¹³C), which is essential for elucidating the precise molecular structure.

¹H NMR Spectroscopic CharacterizationA ¹H NMR spectrum would show distinct signals for the different protons in the molecule:

Amine (-NH₂) protons: A signal whose chemical shift can vary depending on solvent and concentration.

Aromatic protons: Signals corresponding to the two protons on the pyridine ring. Their chemical shifts and coupling patterns would confirm their positions relative to the chlorine and amine substituents.

Although some chemical suppliers mention the availability of NMR data, the actual spectral data with chemical shifts (δ) and coupling constants (J) are not provided. chemicalbook.com

¹³C NMR Spectroscopic CharacterizationThe ¹³C NMR spectrum would identify all five carbon atoms in the pyridine ring:

Carbon atoms bonded to chlorine: These would be expected at a specific chemical shift range.

Carbon atom bonded to the amine group.

Carbon atoms bonded to hydrogen.

This data is essential for confirming the carbon skeleton of the molecule. As with ¹H NMR, specific ¹³C NMR data for this compound is not available in the searched literature.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a fundamental tool for confirming the molecular weight and elemental composition of this compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which is used to determine the elemental formula of a compound. For this compound, the molecular formula is C₅H₄Cl₂N₂. The calculated monoisotopic mass is 161.97515 Da. HRMS analysis would be expected to yield a measured mass that matches this value to within a few parts per million (ppm), thus confirming the elemental composition. nih.gov

A key feature in the mass spectrum of a dichlorinated compound is the isotopic pattern. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion will appear as a cluster of peaks. The [M]⁺ peak (containing two ³⁵Cl atoms), the [M+2]⁺ peak (one ³⁵Cl and one ³⁷Cl), and the [M+4]⁺ peak (two ³⁷Cl atoms) will have a characteristic intensity ratio of approximately 9:6:1, providing clear evidence for the presence of two chlorine atoms in the molecule. nist.gov

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like aminopyridines, typically generating a protonated molecular ion [M+H]⁺ in positive ion mode. researchgate.netnih.gov For this compound, this would correspond to an m/z value of approximately 163, exhibiting the characteristic 9:6:1 isotopic pattern for two chlorine atoms. In some cases, analysis in negative ion mode might show a deprotonated molecule [M-H]⁻. researchgate.net

Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ precursor ion can be performed to study its fragmentation pathways. Common fragmentation for such compounds includes the loss of a chlorine atom (-Cl) or the neutral loss of hydrochloric acid (-HCl), providing further structural information. mdpi.comnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Properties

The electronic absorption properties of this compound are characterized by UV-Vis spectroscopy. The spectrum is dominated by π→π* transitions associated with the pyridine ring and n→π* transitions involving the lone pair electrons on the nitrogen atoms. The parent pyridine molecule shows absorption maxima around 254 nm. sielc.com

The presence of the amino (-NH₂) group, an auxochrome, and the chloro (-Cl) groups on the pyridine ring influences the position and intensity of these absorption bands. The amino group typically causes a bathochromic (red) shift to longer wavelengths due to the extension of the conjugated system. sciforum.net In various solvents, aminopyridine derivatives often exhibit absorption maxima in the range of 270-400 nm. nih.gov The specific absorption maxima for this compound would depend on solvent polarity, with more polar solvents potentially causing shifts in the absorption bands.

Table 2: Typical UV-Vis Absorption Data for Related Aminopyridine Structures

| Compound | Solvent | λmax (nm) | Reference |

| 2-Aminopyridine | Ethanol | 233, 298 | nist.gov |

| 3-Aminopyridine (B143674) | Ethanol | 236, 296 | nist.gov |

| Diethyl 2-(tert-butylamino)-6-phenylpyridine-3,4-dicarboxylate | Ethanol | 270 | nih.gov |

Quantum Chemical Computational Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the structural and electronic properties of molecules. For substituted pyridines, DFT calculations, commonly using the B3LYP functional with basis sets such as 6-31G(d,p) or 6-311+G(d,p), are employed to predict a variety of molecular properties. researcher.lifenih.gov

Key applications of DFT for this compound include:

Geometry Optimization: Calculation of the lowest energy structure, providing precise bond lengths, bond angles, and dihedral angles.

Electronic Properties: Determination of the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule.

Spectroscopic Prediction: Time-dependent DFT (TD-DFT) can be used to calculate the electronic transition energies, which correspond to the absorption maxima observed in UV-Vis spectroscopy. scm.com

Energy Framework Analysis: Computational methods based on DFT, such as the CE-B3LYP/6–31 G(d,p) model, can be used to analyze intermolecular interactions and crystal packing energies, quantifying the contributions of Coulombic and dispersion forces. nih.govresearchgate.net

Studies on isomeric compounds like 4-amino-3,5-dichloropyridine (B195902) have utilized DFT to perform energy framework analysis and investigate intermolecular interactions within the crystal structure. nih.govresearchgate.net Such calculations provide insight into how molecules of this compound would interact in the solid state.

Table 3: Representative Parameters Obtainable from DFT Calculations for Substituted Pyridines

| Computational Method | Parameter | Significance |

| DFT/B3LYP | Optimized Geometry | Predicts stable 3D structure, bond lengths, and angles. |

| DFT/B3LYP | HOMO-LUMO Energies | Indicates electronic properties and chemical reactivity. |

| TD-DFT | Excitation Energies | Predicts UV-Vis absorption wavelengths. |

| CE-B3LYP | Interaction Energies | Quantifies intermolecular forces in crystal packing. |

Density Functional Theory (DFT) Calculations

Geometry Optimization

Geometry optimization is a computational chemistry method used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. This process is typically performed using quantum mechanical methods like Density Functional Theory (DFT) with a specific basis set (e.g., B3LYP/6-311++G(d,p)). The optimization calculates bond lengths, bond angles, and dihedral angles that define the equilibrium structure of the molecule. For this compound, this analysis would reveal the precise spatial relationship between the pyridine ring, the amino group, and the two chlorine atoms.

HOMO-LUMO Energy Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity. This analysis for this compound would help in predicting its behavior in chemical reactions and its electronic transition properties.

Table 1: Hypothetical Frontier Molecular Orbital Parameters (Note: This table is for illustrative purposes only, as specific data for this compound is not available.)

| Parameter | Value (eV) | Description |

|---|---|---|

| EHOMO | - | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | - | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | - | LUMO - HOMO energy difference |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, using a color scale to indicate different charge regions. Typically, red indicates electron-rich areas (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-deficient areas (positive potential), prone to nucleophilic attack. Green and yellow represent neutral or intermediate potential regions. An MEP map of this compound would identify the reactive sites, such as the lone pair electrons on the nitrogen atoms and potential positive regions on the hydrogen atoms of the amino group.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds, lone pairs, and antibonding orbitals. It examines charge transfer and delocalization effects by analyzing the interactions between filled "donor" NBOs and empty "acceptor" NBOs. This method quantifies the stabilization energy associated with these interactions, offering insights into phenomena like hyperconjugation and resonance. For this compound, NBO analysis would clarify the nature of the C-N, C-Cl, and N-H bonds and the delocalization of electron density within the pyridine ring.

Mulliken Charge Distribution Analysis

Mulliken charge distribution analysis is a method for partitioning the total electron density of a molecule among its constituent atoms. This provides an estimate of the partial atomic charges, which is useful for understanding the molecule's polarity and electrostatic interactions. The analysis for this compound would assign numerical charge values to each atom, indicating which atoms are electron-rich (negative charge) and which are electron-deficient (positive charge).

Table 2: Hypothetical Mulliken Atomic Charges (Note: This table is for illustrative purposes only, as specific data for this compound is not available.)

| Atom | Charge (a.u.) |

|---|---|

| N(ring) | - |

| N(amino) | - |

| Cl(4) | - |

| Cl(6) | - |

Theoretical Vibrational Frequency Calculations

Theoretical vibrational frequency calculations, typically performed using methods like DFT, predict the infrared (IR) and Raman spectra of a molecule. By calculating the harmonic vibrational modes, researchers can assign specific molecular motions (stretching, bending, twisting) to the absorption bands observed in experimental spectra. This serves as a powerful tool for structural confirmation. For this compound, these calculations would predict the characteristic frequencies for vibrations such as N-H stretching of the amino group, C-Cl stretching, and the various modes of the pyridine ring.

Conformational Analysis and Energy Minimization

Conformational analysis involves studying the different spatial arrangements (conformations) of a molecule and their relative energies. For a molecule like this compound, this would involve examining the rotation around the C-N bond of the amino group. By calculating the energy for different rotational angles (dihedral angles), a potential energy surface can be generated. The points on this surface with the lowest energy correspond to the most stable conformations of the molecule. This analysis is crucial for understanding the molecule's flexibility and its preferred shape in different environments.

Intermolecular Interaction Analysis

The crystalline structure of this compound is stabilized by a network of intermolecular interactions, which can be quantitatively and qualitatively analyzed using advanced computational techniques such as Hirshfeld surface analysis and energy framework analysis. These methods provide detailed insights into the nature and strength of the non-covalent contacts that govern the molecular packing in the solid state.

Hirshfeld Surface Analysis

The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the intermolecular contacts. For 4-Amino-3,5-dichloropyridine, the most significant contributions to the crystal packing are from Cl···H/H···Cl, H···H, and N···H/H···N interactions. iucr.orgnih.gov The relative contributions of the key intermolecular contacts are detailed in the table below.

| Interaction Type | Contribution (%) |

|---|---|

| Cl···H/H···Cl | 40.1 |

| H···H | 15.7 |

| N···H/H···N | 13.1 |

| C···H/H···C | 7.3 |

| Cl···Cl | 7.1 |

| C···C | 6.8 |

| N···C/C···N | 4.9 |

| Cl···C/C···Cl | 3.8 |

The significant contribution from Cl···H/H···Cl contacts highlights the importance of halogen bonding and van der Waals forces in the crystal structure. iucr.org The N···H/H···N contacts correspond to strong N—H···N hydrogen bonds that form supramolecular chains extending along the b-axis direction. researchgate.netiucr.org These chains are further interconnected by offset π–π stacking interactions. researchgate.net The presence of these stacking interactions is confirmed by the characteristic red and blue triangular regions on the Hirshfeld surface mapped over the shape index. iucr.org

Energy Framework Analysis

Energy framework analysis provides a quantitative measure of the interaction energies between molecules in the crystal, offering a deeper understanding of the crystal's stability. iucr.org This analysis calculates the electrostatic, polarization, dispersion, and repulsion energies between a central molecule and its neighbors. For 4-Amino-3,5-dichloropyridine, the total interaction energy was calculated using the CE-B3LYP/6–31G(d,p) basis set. nih.goviucr.org

The analysis reveals that electrostatic (Coulombic) interactions make a more significant contribution to the total energy and crystal packing than dispersion interactions. nih.goviucr.orgiucr.org The energy frameworks can be visualized as cylinders connecting the centroids of interacting molecules, where the size of the cylinder corresponds to the magnitude of the interaction energy. iucr.org This visualization demonstrates the directional nature and strength of the forces holding the crystal lattice together. The individual energy components are calculated with appropriate scaling factors to ensure accuracy. iucr.org

The dominance of Coulombic interactions underscores the role of the polar functional groups (amino and chloro) and the nitrogen atom in the pyridine ring in directing the crystal packing through strong electrostatic forces. iucr.orgrasayanjournal.co.in

Crystallographic Studies and Supramolecular Chemistry

Single-Crystal X-ray Diffraction (SCXRD) Analysis

Crystal System and Space Group Determination

Specific experimental data determining the crystal system and space group for 4,6-Dichloropyridin-3-amine is not available in published literature.

Molecular Packing and Unit Cell Parameters

Detailed information regarding the molecular packing and the specific unit cell parameters (a, b, c, α, β, γ) for this compound has not been reported.

Supramolecular Interactions in the Solid State

Hydrogen Bonding Networks (e.g., N-H···N interactions)

Without a determined crystal structure, the specific geometry, distances, and network motifs of hydrogen bonds involving the amine group and the pyridine (B92270) nitrogen atom cannot be described.

Halogen Bonding Interactions

Analysis of potential halogen bonding interactions (e.g., Cl···N or Cl···Cl) is contingent on crystallographic data, which is currently unavailable for this compound.

π-π Stacking Interactions

A description of any π-π stacking interactions between the pyridine rings, including interplanar distances and offsets, requires a solved crystal structure, which has not been reported for this compound.

Other Non-Covalent Interactions (e.g., Cl···H, H···H)

No published data were found detailing the specific Cl···H or H···H non-covalent interactions within the crystal lattice of this compound.

Crystal Engineering Applications and Design of Solid-State Materials

There is no available information on the use of this compound as a building block in crystal engineering or the design of solid-state materials.

Advanced Research Applications and Derivatization in Organic Synthesis

Role as a Versatile Synthetic Intermediate and Building Block

Substituted aminopyridines are frequently employed as key intermediates in the synthesis of complex organic molecules due to the reactivity of the pyridine (B92270) ring and its functional groups. researchgate.netrsc.org The chlorine atoms on the ring can be substituted through various cross-coupling reactions, while the amino group can be acylated, alkylated, or used to form new heterocyclic rings. This versatility makes them attractive starting materials for creating diverse chemical libraries.

Synthesis of Heterocyclic Compounds

The synthesis of novel heterocyclic compounds is a cornerstone of medicinal chemistry, as these structures are prevalent in a vast number of drugs. nih.govdntb.gov.ua Aminopyridine scaffolds are often used to construct fused ring systems such as imidazopyridines, triazolopyridines, and other complex heterocycles. rsc.orgacs.org Despite the potential of 4,6-Dichloropyridin-3-amine as a precursor for such syntheses, a thorough search of scientific databases does not yield specific, documented examples of its widespread use for creating diverse heterocyclic systems. Research literature tends to focus on other isomers, such as 4-amino-2,6-dichloropyridine (B16260), for the synthesis of energetic materials and other derivatives. dntb.gov.uaresearchgate.net

Construction of Complex Molecular Scaffolds

The term "molecular scaffold" refers to the core structure of a molecule to which various functional groups can be attached. Building blocks that allow for the creation of three-dimensional and complex scaffolds are highly valued in drug discovery for their ability to interact with biological targets. namiki-s.co.jpbeilstein-journals.org While the dichlorinated 3-aminopyridine (B143674) structure theoretically offers multiple vectors for chemical diversification, there is a lack of specific published studies detailing the use of this compound in the systematic construction of complex molecular scaffolds for medicinal chemistry applications.

Derivatives of this compound in Medicinal Chemistry Research

The derivatization of a core chemical structure is a fundamental process in medicinal chemistry, aimed at discovering new therapeutic agents with improved potency, selectivity, and pharmacokinetic properties. ekb.egnih.gov The aminopyridine moiety is a known pharmacophore found in many biologically active compounds. researchgate.netnih.gov

Development of Biologically Active Molecules

The search for new bioactive molecules is a continuous effort in pharmaceutical research. labinsights.nlmdpi.comfau.eu Derivatives of various aminopyridines have been investigated for a wide range of therapeutic areas, including as kinase inhibitors and treatments for autoimmune diseases. nih.gov However, specific research detailing the synthesis and biological evaluation of derivatives from this compound is not prominent in the available scientific literature. While its isomers like 4-amino-3,5-dichloropyridine (B195902) have been noted for potential antimicrobial and anti-cancer activities, similar reports for the 4,6-dichloro isomer are scarce. iucr.orgnih.gov

Investigation of Structure-Activity Relationships (SAR)

Structure-Activity Relationship (SAR) studies are crucial for optimizing a bioactive compound. nih.gov These investigations involve synthesizing a series of related compounds and evaluating how changes in their chemical structure affect their biological activity. acs.orgnih.govresearchgate.net This process helps in identifying the key chemical features responsible for a molecule's therapeutic effects. Due to the limited number of reported biologically active molecules derived from this compound, no systematic SAR studies appear to have been published for this specific class of derivatives.

Potential as Lead Compounds for Drug Discovery

A "lead compound" is a chemical compound that has pharmacological or biological activity and whose chemical structure is used as a starting point for chemical modifications in order to improve potency, selectivity, or pharmacokinetic parameters. mdpi.com While the broader family of substituted aminopyridines has yielded promising lead compounds in various therapeutic areas, nih.gov there is no significant evidence in the reviewed literature to suggest that this compound itself has served as a key lead compound for major drug discovery programs.

Derivatives in Agrochemical Research

The pyridine moiety is a critical component in a multitude of modern agrochemicals. This compound serves as a key building block for the synthesis of complex pyridine-based herbicides, where the specific arrangement of its functional groups allows for targeted derivatization to achieve desired biological effects.

Research has prominently featured this compound and its analogs in the synthesis of auxinic herbicides, a class of compounds that mimic the plant growth hormone auxin, leading to uncontrolled growth and eventual death in susceptible plants. A notable example is the synthesis pathway for picolinate (B1231196) herbicides. For instance, the related compound, Methyl 4-amino-3,6-dichloropicolinate, which can be derived from dichloropyridine precursors, is a crucial intermediate in the production of the herbicide Arylex™ active (Halauxifen-methyl). lookchem.com This herbicide is designed for the effective control of a wide range of broadleaf weeds. lookchem.com

The synthetic process often involves leveraging the reactivity of the chloro and amino substituents to build more complex molecules. Derivatives like 4-aminopicolinic acids, which share the core structure, are recognized as potent herbicides effective against a broad spectrum of weeds. lookchem.com These syntheses underscore the compound's role as a foundational scaffold for creating next-generation crop protection agents.

The biological activity of herbicides derived from dichlorinated aminopyridines is highly dependent on the nature and position of various substituents on the pyridine ring. Structure-activity relationship (SAR) studies are crucial in optimizing the efficacy and selectivity of these compounds. For example, in the development of novel 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acid herbicides, researchers found that the type of substituent on the aryl ring significantly impacts herbicidal activity.

Detailed studies have shown that introducing different functional groups at various positions can modulate the compound's interaction with its biological target. For instance, post-emergence herbicidal activity tests on various derivatives revealed that specific substitutions led to significantly different inhibition rates against weeds like Amaranthus retroflexus L (AL) and Brassica napus (BN). This demonstrates that precise structural modifications are key to tuning the bioactivity of the final agrochemical product.

Table 1: Herbicidal Activity of Selected 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic Acid Derivatives Interactive Data Table

| Compound ID | Aryl Substituent (R) | Post-emergence Inhibition (%) vs. AL | Root Growth Inhibition (%) vs. BN |

| C1 | 2,4-di-F | 90 | 85 |

| C2 | 2-F, 4-Cl | 100 | 92 |

| C3 | 2-Cl, 4-F | 100 | 95 |

| C4 | 2,4-di-Cl | 95 | 88 |

| C5 | 2-F, 4-Br | 100 | 93 |

| C6 | 2-Br, 4-F | 100 | 96 |

Applications in Material Science

The reactivity of this compound also extends to material science, where it can be used as a precursor for creating polymers and functional materials with specific, high-performance properties.

Aminopyridines, the class of compounds to which this compound belongs, are utilized as ligands in catalyst systems for controlled polymerization processes. In techniques like Atom Transfer Radical Polymerization (ATRP), ligands containing pyridine and amine functionalities are crucial for stabilizing the copper catalyst, enabling the synthesis of well-defined polymers with controlled molecular weight and low dispersity. For example, ligands such as tris(2-pyridylmethyl)amine (B178826) (TPMA) are employed to create catalytic complexes for the polymerization of acrylates and other monomers. This control is essential for producing advanced polymers used in coatings, adhesives, and biomedical applications.

Furthermore, aromatic amine ligands are instrumental in the synthesis of high-performance polymers like Poly(2,6-dimethyl-1,4-phenylene ether) (PPE). Catalyst systems using aminopyridine ligands with a copper(I) source have been shown to be highly efficient, leading to fast reaction rates and minimal by-product formation. researchgate.net The electronic properties and steric structure of the aminopyridine ligand are critical in determining the catalyst's activity and the final properties of the polymer. researchgate.net

A significant application of dichlorinated aminopyridines is in the synthesis of energetic materials. Through nitration reactions, compounds like 4-amino-2,6-dichloropyridine can be converted into fully substituted, highly nitrated pyridine derivatives. These resulting molecules are a class of high-energy-density materials (HEDMs) that are investigated for their detonation properties and stability. The synthesis of these energetic compounds involves carefully controlled reactions to introduce multiple nitro groups onto the pyridine ring, a process that significantly increases the molecule's energy content. These materials are of interest for military and space applications where high performance and insensitivity are required.

Utilization in Analytical Chemistry as a Reagent

While this compound is a versatile synthetic intermediate, its direct use as a primary reagent in analytical chemistry is not widely documented. The field of analytical chemistry employs a variety of specific reagents for the detection and quantification of amines, such as fluorescamine (B152294) or o-phthalaldehyde (B127526) (OPA), which react with primary amines to produce fluorescent products for sensitive detection. Based on available research, this compound is more commonly utilized as a building block for creating larger, more complex molecules rather than as a standalone analytical derivatization or detection agent. Its value lies in its role as a precursor in organic synthesis rather than a direct tool for chemical analysis.

Mechanistic Toxicology and Biological Activity Studies of 4,6 Dichloropyridin 3 Amine Derivatives

In Vitro Toxicological Assessments

In vitro assays are fundamental in the early stages of drug development for evaluating the potential toxic effects of new chemical entities on living cells. nih.gov These methods provide crucial data on cellular viability, proliferation, and mechanisms of cell death, helping to identify and filter out compounds with unfavorable toxicological profiles before proceeding to more complex studies. nih.gov

Genotoxicity assessment is critical for determining a compound's potential to damage genetic material. A key mechanism of genotoxicity for many aromatic amines involves metabolic activation to reactive electrophilic intermediates that can covalently bind to DNA, forming DNA adducts. nih.govyoutube.com These adducts can disrupt DNA replication and transcription, leading to mutations and potentially initiating carcinogenesis. nih.gov

The DNA adducts of numerous aromatic and heterocyclic amines are predominantly formed at the C8 and N7 positions of guanine. nih.gov While specific genotoxicity data for 4,6-Dichloropyridin-3-amine is not extensively documented in the public domain, the broader class of aminopyridines has been subject to structure-activity relationship analyses. These analyses suggest that monoaminopyridines are generally unlikely to be mutagenic in standard genotoxicity assays, although a need for empirical testing is recognized to confirm this. epa.gov The formation of DNA adducts is a complex process influenced by the specific chemical structure and the metabolic pathways involved in its bioactivation. youtube.comtaylorandfrancis.com

The cytotoxic potential of derivatives of this compound has been evaluated against various human cancer cell lines. These studies are essential for identifying compounds with potential anticancer activity. For instance, novel series of 2-amino-4,6-diphenylnicotinonitriles and pyrido[3,4-d]pyrimidine (B3350098) derivatives have demonstrated significant cytotoxic effects.

One study investigated 2-amino-4,6-diphenylnicotinonitriles, where some compounds showed potent activity against breast cancer cell lines. Notably, one derivative exhibited greater potency than the standard chemotherapy drug Doxorubicin. nih.gov Another series of 4-substituted 2-amino pyrido[3,4-d]pyrimidine derivatives, synthesized from a chlorinated intermediate, displayed highly selective activities against breast and renal cancer cell lines in the National Cancer Institute's 60 human cancer cell line panel. nih.gov The cytotoxic activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of the cell population.

The table below summarizes the cytotoxic activities of selected aminopyridine derivatives against various cancer cell lines.

Interactive Data Table: Cytotoxicity of Aminopyridine Derivatives

| Compound/Derivative Class | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 2-Amino-4,6-diphenylnicotinonitrile (Cpd 3) | MDA-MB-231 (Breast) | 1.81 ± 0.1 | nih.gov |

| 2-Amino-4,6-diphenylnicotinonitrile (Cpd 3) | MCF-7 (Breast) | 2.85 ± 0.1 | nih.gov |

| 2-Amino-4,6-diphenylnicotinonitrile (Cpd 4) | MDA-MB-231 (Breast) | 6.93 ± 0.4 | nih.gov |

| 2-Amino-4,6-diphenylnicotinonitrile (Cpd 4) | MCF-7 (Breast) | 5.59 ± 0.3 | nih.gov |

| 2-Amino-4,6-diphenylnicotinonitrile (Cpd 6) | MDA-MB-231 (Breast) | 10.23 ± 0.8 | nih.gov |

| 2-Amino-4,6-diphenylnicotinonitrile (Cpd 6) | MCF-7 (Breast) | 9.47 ± 0.7 | nih.gov |

| 6-(4-Chlorophenoxy)pyridin-3-amine deriv. | PC-3 (Prostate) | 0.67 - 0.87 | |

| 6-(4-Chlorophenoxy)pyridin-3-amine deriv. | HCT-116 (Colon) | 0.67 - 0.87 | |

| 6-(4-Chlorophenoxy)pyridin-3-amine deriv. | ACHN (Renal) | 0.67 - 0.87 |

In Silico Toxicology Prediction and ADMET Analysis

In silico computational methods are increasingly used to predict the toxicological properties of chemical compounds, offering a way to reduce reliance on animal testing and to streamline the drug development process. ceon.rsnih.gov These methods employ quantitative structure-activity relationship (QSAR) models and other computational tools to forecast a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. nih.govmdpi.com

For aminopyridine derivatives, in silico studies have been performed to predict their drug-likeness and pharmacokinetic properties. nih.gov Such analyses can assess parameters like membrane permeability, interaction with drug transporters (like P-glycoprotein), plasma protein binding, and potential to cross the blood-brain barrier. mdpi.com For example, ADMET predictions for certain sulfonamide derivatives tethered with a pyridine (B92270) moiety have been conducted to evaluate their potential as therapeutic agents. nih.gov While specific ADMET data for this compound is limited, computational tools can model its likely metabolic fate and potential for toxicity based on its structure, which includes a halogenated aromatic ring—a feature sometimes associated with nephrotoxicity or inhibition of hERG channels. ceon.rs

Mechanistic Investigations of Biological Activity (for derivatives where applicable)

Understanding the specific molecular mechanisms by which this compound derivatives exert their biological effects is crucial for rational drug design and optimization.

Derivatives based on the aminopyridine scaffold have been identified as potent inhibitors of various protein kinases, which are critical regulators of cellular processes. nih.govnih.gov Dysregulation of kinase activity is a hallmark of many diseases, including cancer and neurological disorders.

Substituted 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives have been evaluated for their inhibitory activity against several disease-relevant protein kinases. One such compound, 3,6-diamino-4-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile, was identified as a potential lead compound for Alzheimer's disease treatment due to its potent inhibition of Cyclin-Dependent Kinase 5 (CDK5) and Glycogen Synthase Kinase-3 (GSK-3). nih.gov Similarly, some aminopyridine derivatives have been explored as mechanism-based inhibitors of enzymes like BioA, a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent aminotransferase involved in biotin (B1667282) synthesis in Mycobacterium tuberculosis. nih.gov

The table below presents the inhibitory activity of selected aminopyridine derivatives against key protein kinases.

Interactive Data Table: Enzyme Inhibition by Aminopyridine Derivatives

| Compound/Derivative Class | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| 3,6-diamino-4-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile | CDK5 | 0.41 | nih.gov |

| 3,6-diamino-4-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile | GSK-3 | 1.5 | nih.gov |

| 3,6-diamino-4-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile | DYRK1A | 11 | nih.gov |

The interaction of small molecules with cellular receptors is a primary mechanism for modulating signaling pathways. Amino-3,5-dicyanopyridine derivatives have emerged as a versatile class of ligands for adenosine (B11128) receptors (ARs), which are G protein-coupled receptors (GPCRs) involved in numerous physiological processes. nih.govnih.govresearchgate.net

These derivatives can exhibit a range of affinities and efficacies at the four adenosine receptor subtypes (A₁, A₂A, A₂B, and A₃). nih.gov The substitution pattern on the pyridine ring significantly influences both the binding affinity and the functional activity (e.g., agonist, partial agonist, or antagonist). For example, the presence of a 1H-imidazol-2-yl group has been identified as a key feature for potent agonist activity at ARs. nih.govnih.gov Certain derivatives have been developed as "pan ligands," binding to all AR subtypes with nanomolar affinity, while others show selectivity for specific subtypes. mdpi.com This modulation of adenosine signaling pathways presents therapeutic opportunities for conditions like diabetes, where combined A₁/A₂B partial agonism could have beneficial effects on glucose homeostasis. nih.gov

The table below summarizes the binding affinities and functional potencies of representative amino-3,5-dicyanopyridine derivatives at human adenosine receptors.

Interactive Data Table: Activity of Amino-3,5-dicyanopyridine Derivatives at Adenosine Receptors

| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Reference |

|---|---|---|---|---|

| Derivative 1 | hA₁ | 9.63 | - | mdpi.com |

| Derivative 1 | hA₂A | 21 | - | mdpi.com |

| Derivative 1 | hA₃ | 52 | - | mdpi.com |

| Derivative 1 | hA₂B | - | 1.4 | mdpi.com |

| Derivative 5 | hA₁ | 2.50 | - | mdpi.com |

| Derivative 5 | hA₂A | 24 | - | mdpi.com |

| Derivative 5 | hA₃ | 25 | - | mdpi.com |

| Derivative 5 | hA₂B | - | 1.12 | mdpi.com |

Antimicrobial Activity Research

Anticancer Property Investigations

The field of oncology has seen extensive research into various heterocyclic compounds. Derivatives of different pyridine-containing scaffolds, such as cyanopyridones and pyrido[2,3-d]pyrimidines, have been identified as potential anticancer agents, with some showing inhibitory action against kinases like VEGFR-2 and HER-2. mdpi.com Research has also been published on the anticancer potential of 4-aminopyrazolo[3,4-d]pyrimidine derivatives. nih.gov Despite the interest in pyridine-based structures for cancer therapy, dedicated research on the anticancer properties of this compound derivatives could not be located.

Anti-inflammatory Applications

Pyridine and its fused heterocyclic derivatives are recognized for their anti-inflammatory potential. General studies on aminopyridines and specific research on 4,6-disubstituted-2-amino-3-cyanopyridines have indicated their potential as anti-inflammatory molecules. ijpca.orgrsc.org The mechanism often involves the inhibition of key inflammatory mediators. However, literature specifically detailing the anti-inflammatory applications of derivatives synthesized from this compound is currently lacking.

Antitubercular Activities

Tuberculosis remains a significant global health issue, driving research into novel therapeutic agents. Certain pyridine derivatives, including 2-aminopyridine-3-carbonitrile compounds, have been evaluated for their antitubercular effects. nih.gov These studies often explore structure-activity relationships to identify potent inhibitors of Mycobacterium tuberculosis. Nevertheless, there is no specific information available from the searches conducted on the evaluation of this compound derivatives as potential antitubercular agents.

Antiviral Research

The search for new antiviral agents includes the screening of diverse heterocyclic compounds. Research has been conducted on the antiviral properties of various pyridine derivatives, such as 2H-pyrano[2,3-b]pyridines, against a range of viruses. nih.gov However, specific investigations into the antiviral activity of derivatives of this compound have not been identified in the available literature.

Environmental Fate and Impact Research

Environmental Degradation Pathways (e.g., Photodegradation, Biodegradation)

No studies detailing the photodegradation or biodegradation of 4,6-Dichloropyridin-3-amine were found.

Ecological Impact Assessments

No data from ecological impact assessments, such as ecotoxicity studies on representative species, are available.

Future Research Directions and Emerging Applications

Exploration of Novel Synthetic Methodologies

The development of efficient and sustainable synthetic routes is paramount for the broader application of 4,6-Dichloropyridin-3-amine. Future research is anticipated to move beyond traditional multi-step syntheses, which are often characterized by harsh reaction conditions and the generation of significant waste. The focus will likely shift towards innovative catalytic approaches that offer higher yields and greater selectivity. ijarsct.co.in

Transition-metal catalysis, employing metals such as palladium, copper, or nickel, presents a promising avenue for the direct C-H functionalization of the pyridine (B92270) ring, enabling the introduction of various substituents with high precision. beilstein-journals.org Furthermore, photochemical and electrochemical methods are emerging as powerful tools in organic synthesis. ijarsct.co.in These techniques, which utilize light or electricity to drive reactions, can often proceed under mild conditions and offer unique reactivity patterns that are not accessible through conventional thermal methods. ijarsct.co.inacs.org The development of such methodologies would not only streamline the synthesis of this compound but also facilitate the creation of diverse libraries of its derivatives for further investigation.

A key challenge in pyridine synthesis is controlling the regioselectivity of substitutions. nih.govnih.gov Novel strategies, such as dearomatization-rearomatization techniques, are being explored to achieve meta-selective functionalization, which has traditionally been a difficult task. nih.gov Applying these advanced synthetic strategies to this compound could unlock new chemical space and provide access to previously unattainable analogues.

Advanced Computational Modeling for Predictive Research

Computational chemistry is set to play an increasingly vital role in elucidating the properties and potential applications of this compound. Density Functional Theory (DFT) calculations can be employed to investigate the compound's structural, electronic, and vibrational properties in detail. researchgate.net Such studies can provide valuable insights into its reactivity, stability, and potential interactions with biological targets.

In silico screening of virtual libraries of this compound derivatives against various biological targets is a powerful tool for identifying potential drug candidates. malariaworld.orgnih.govlabo-code.com By predicting binding affinities and other pharmacokinetic properties, computational models can help prioritize compounds for synthesis and experimental testing, thereby accelerating the drug discovery process. nih.gov These computational approaches can significantly reduce the time and cost associated with traditional high-throughput screening. labo-code.com

The following table illustrates the types of data that can be generated through computational modeling of this compound and its derivatives:

| Computational Method | Predicted Property | Significance in Research |

|---|---|---|

| Density Functional Theory (DFT) | Molecular geometry, electronic structure, vibrational frequencies | Understanding fundamental chemical properties and reactivity |

| Molecular Docking | Binding affinity to biological targets | Identifying potential therapeutic applications |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation between chemical structure and biological activity | Guiding the design of more potent and selective compounds |

| ADME-Tox Prediction | Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles | Assessing the drug-likeness of potential candidates |

Discovery of New Biological Targets and Therapeutic Applications

The pyridine scaffold is a ubiquitous feature in a vast number of FDA-approved drugs, highlighting the therapeutic potential of its derivatives. acs.org While the specific biological targets of this compound are yet to be fully elucidated, research on related aminopyridine and dichloropyridine compounds offers intriguing possibilities. For instance, substituted aminopyridines have been investigated as potent and selective inhibitors of phosphodiesterase-4 (PDE4), an enzyme implicated in inflammatory diseases. nih.gov

Furthermore, pyridine derivatives have been explored as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. nih.gov The structural motifs present in this compound could serve as a starting point for the design of novel inhibitors targeting these and other clinically relevant enzymes. The aminopyridine structure is also found in compounds with activity against neglected tropical diseases caused by protozoa. nih.gov

The exploration of this compound and its derivatives could lead to the discovery of novel therapeutic agents for a wide range of conditions, as suggested by the diverse biological activities of related compounds.

Development of Sustainable and Eco-Friendly Applications

The principles of green chemistry are increasingly influencing the development of new chemical processes and applications. nih.gov Future research on this compound will likely focus on developing sustainable and environmentally benign applications. This includes the design of syntheses that utilize renewable resources, employ eco-friendly solvents, and minimize waste generation. ijarsct.co.inbenthamscience.com

The use of ionic liquids as both solvents and catalysts in pyridine synthesis is a promising green alternative to traditional methods that often rely on volatile and hazardous organic solvents. benthamscience.com Additionally, the development of catalytic processes to produce pyridine bases from renewable feedstocks like glycerol (B35011) is an active area of research. researchgate.net

Beyond its synthesis, the potential applications of this compound in sustainable technologies are also of interest. For example, pyridine derivatives have been investigated for their use in the development of new materials with applications in electronics and energy storage. The unique electronic properties conferred by the dichlorinated and aminated pyridine ring could be harnessed for the design of novel functional materials.

Integration with Artificial Intelligence and Machine Learning for Drug Discovery

Generative AI models can design novel molecules based on the this compound scaffold with optimized properties for specific biological targets. nih.gov These algorithms can explore vast chemical spaces to identify promising new drug candidates that may not be conceived through traditional medicinal chemistry approaches. harvard.edu The integration of AI and ML is expected to significantly accelerate the discovery and development of new therapeutics based on this and other heterocyclic scaffolds. mdpi.com

The following table outlines the potential applications of AI and ML in the research and development of this compound:

| AI/ML Application | Description | Potential Impact |

|---|---|---|

| Predictive Modeling | Training algorithms to predict the biological activity and physicochemical properties of novel derivatives. | Faster identification of promising lead compounds. |

| De Novo Drug Design | Using generative models to create new molecules with desired therapeutic profiles. | Exploration of novel chemical space and discovery of innovative drug candidates. |

| Retrosynthesis Prediction | AI-powered tools to devise efficient synthetic routes for target molecules. | Streamlining the synthesis of complex derivatives. |

| High-Content Data Analysis | Analyzing large datasets from biological screens to identify new targets and mechanisms of action. | Deeper understanding of the compound's biological effects. |

常见问题

Basic Research Questions

Q. What are the optimized synthetic routes for preparing 4,6-Dichloropyridin-3-amine, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via reductive amination or nucleophilic substitution. For example, hydrogen chloride, iron, and ethanol at 95°C for 16 hours yield 95.1% under optimized conditions . Alternative routes include palladium-catalyzed cross-coupling (e.g., using Pd(OAc)₂ and Xantphos) for regioselective substitution . Key factors include solvent choice (e.g., dichloromethane vs. methanol), temperature, and catalyst loading.

Q. How can this compound be characterized using spectroscopic techniques?

- Methodological Answer : Nuclear magnetic resonance (NMR) is critical:

- ¹H NMR : Aromatic protons appear as doublets or triplets (δ 6.6–7.6 ppm), influenced by chlorine’s electron-withdrawing effects .

- ¹³C NMR : Pyridine carbons resonate between 110–150 ppm, with deshielding due to Cl substituents .

- HRMS : Confirm molecular weight (C₅H₄Cl₂N₂, MW 163.01) with m/z accuracy <5 ppm .

Q. What are the solubility properties of this compound in common organic solvents?

- Methodological Answer : Solubility varies with polarity:

- High solubility in methanol and ethyl acetate due to hydrogen bonding with the amine group .

- Low solubility in hexane (log S = -3.2 in ESOL model). Preferential recrystallization from acetonitrile improves purity .

Advanced Research Questions

Q. How do steric and electronic effects govern regioselectivity in functionalizing this compound?

- Methodological Answer : The 4- and 6-chloro positions are more reactive toward nucleophilic substitution due to lower steric hindrance compared to the 3-amine group. For example, Suzuki-Miyaura coupling at the 4-position proceeds efficiently with aryl boronic acids (Pd catalysis, Cs₂CO₃ base) . Computational studies (DFT) can predict activation energies for competing pathways .

Q. How can contradictory data on the biological activity of this compound derivatives be resolved?

- Methodological Answer : Discrepancies in CYP enzyme inhibition (e.g., CYP3A4 vs. CYP2D6) vs. fungicidal activity may arise from assay conditions (e.g., microsomal vs. whole-cell models). Triangulate data by:

- Validating purity via HPLC (>98%) and elemental analysis .

- Testing derivatives with controlled substituent variations (e.g., replacing Cl with CF₃) to isolate electronic effects .

Q. What strategies improve yield in palladium-catalyzed cross-coupling reactions involving this compound?

- Methodological Answer : Optimize ligand selection (Xantphos enhances stability of Pd intermediates) and base (t-BuONa minimizes side reactions). For example, coupling with 4-chloroaniline achieves 74% yield under inert conditions (N₂ atmosphere, 80°C) . Post-reaction purification via column chromatography (EtOAc/hexane gradient) removes residual catalysts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。